2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds to 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide involves complex chemical reactions. For instance, the synthesis of 2,2-dichloro-1-[3-(2,2-dichloro-acetyl)-2-(4-methoxy-phenyl)-imidazolidin-1-yl]-ethanone, a compound with structural similarities, is achieved through a one-pot reaction involving N,N′-bis(4-methoxy-benzylidene)-ethane-1,2-diamine and dichloroacetyl chloride (Ünaleroğlu, Temelli, & Hökelek, 2002).
Molecular Structure Analysis
Molecular structures of compounds similar to this compound have been characterized using techniques like X-ray crystallography, NMR, MS, and FTIR. For instance, the molecular geometry of related imidazole compounds was analyzed and compared with Density Functional Theory (DFT) calculations, revealing intricate molecular geometries and crystal stabilization factors (Şahin, Septioğlu, Calis, & Işık, 2014).
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives often lead to the formation of various functional groups and structures. These reactions are key in exploring its potential in various applications, such as antibacterial and antifungal properties, demonstrated in compounds with imidazole rings (Patel, Patel, Chaudhari, & Sen, 2011).
Scientific Research Applications
Antibacterial Applications Research indicates that derivatives of imidazole, similar to 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide, have shown potential in antibacterial applications. For instance, Patel et al. (2011) synthesized Schiff's bases of 2-hydrazinyl-1-(1H-imidazol-1-yl)-ethanone and tested them for antibacterial activity against gram-positive and gram-negative bacteria (Patel, U. Y. Patel, Chaudhari, & Sen, 2011).
Cytotoxicity and Anticancer Research Balewski et al. (2020) explored derivatives of 4,5-dihydro-1H-imidazole in the synthesis of compounds for testing their cytotoxic potency on a panel of human cancer cell lines, indicating the potential of these derivatives in cancer research (Balewski et al., 2020).
Corrosion Inhibition Imidazole derivatives like this compound have been studied as corrosion inhibitors. Zhang et al. (2015) investigated novel imidazoline derivatives as inhibitors for mild steel in acidic solutions, demonstrating the chemical's potential in industrial applications (Zhang et al., 2015).
Synthesis of Dihydropyrimidinone Derivatives Bhat et al. (2019) synthesized dihydropyrimidinone derivatives containing an imidazole moiety, indicating the role of imidazole derivatives in creating complex organic compounds (Bhat et al., 2019).
Development of Organosoluble Polyamides Ghaemy et al. (2009) synthesized new diamine monomers containing triaryl imidazole pendent group, showcasing the use of imidazole derivatives in developing new polyamides with potential applications in material science (Ghaemy, Behmadi, & Alizadeh, 2009).
Anticonvulsant Evaluation Çalış et al. (2011) synthesized novel (thio)semicarbazone derivatives of arylalkylimidazole and tested them for anticonvulsant activity, adding another dimension to the medical applications of imidazole derivatives (Çalış, Septioğlu, & Aytemir, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide. For instance, the compound is a solid at ambient temperature . Its melting point is 204-207°C, and its density is 1.69±0.1 g/cm3 . These properties can be influenced by environmental conditions such as temperature and humidity.
properties
IUPAC Name |
2-(4,5-dichloroimidazol-1-yl)ethanethioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3S/c6-4-5(7)10(2-9-4)1-3(8)11/h2H,1H2,(H2,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYDMLUTTJALOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1CC(=S)N)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380972 |
Source
|
Record name | 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
175201-50-0 |
Source
|
Record name | 4,5-Dichloro-1H-imidazole-1-ethanethioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175201-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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